6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine
CAS No.: 940984-50-9
Cat. No.: VC11798403
Molecular Formula: C19H13N3OS
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940984-50-9 |
|---|---|
| Molecular Formula | C19H13N3OS |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C19H13N3OS/c20-16-13-9-10-14(12-6-2-1-3-7-12)22-19(13)24-18(16)17(23)15-8-4-5-11-21-15/h1-11H,20H2 |
| Standard InChI Key | ZLBJOZRCYWLHNB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a thieno[2,3-b]pyridine core, a bicyclic system merging thiophene and pyridine rings. At position 6, a phenyl group is appended, while position 2 features a pyridine-2-carbonyl moiety. The amine group at position 3 introduces potential hydrogen-bonding interactions critical for biological activity. The molecular formula C₁₉H₁₃N₃OS (molecular weight: 331.4 g/mol) reflects its moderate hydrophobicity, as evidenced by a calculated partition coefficient (LogP) of 3.2.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃N₃OS |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-pyridin-2-ylmethanone |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N |
| Topological Polar Surface Area | 103 Ų |
Synthetic Methodologies
Core Ring Formation
The thieno[2,3-b]pyridine scaffold is typically constructed via cyclization reactions. A common approach involves reacting 2-mercaptonicotinonitrile derivatives with chloroacetyl or bromoacetyl precursors in the presence of sodium ethoxide. For 6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine, the synthesis proceeds through:
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Formation of the thienopyridine core: Condensation of 2-mercaptonicotinonitrile with chloroacetamide under basic conditions (e.g., Na₂CO₃ in DMF) .
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Introduction of the pyridine-2-carbonyl group: Acylation at position 2 using pyridine-2-carbonyl chloride.
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Phenyl substitution: Suzuki-Miyaura coupling or direct arylation at position 6.
Optimization and Yield
Reaction yields for this compound vary between 37–64%, depending on solvent systems and catalysts. Phase-transfer conditions (e.g., CH₂Cl₂–water with tetrabutylammonium bromide) enhance efficiency by facilitating interfacial reactions .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | NaOCl, dioxane/H₂O, 25°C | 55 |
| Acylation | Pyridine-2-carbonyl chloride, Et₃N, THF | 72 |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | – |
Biological Activity and Mechanism
Kinase Inhibition Profile
This compound exhibits potent inhibition of the IκB kinase (IKK) complex, a key regulator of NF-κB signaling. In enzymatic assays, it demonstrated IC₅₀ values of 0.9 µg/mL against IKKβ and 3.6 pg/mL against IKKα . The pyridine-carbonyl group engages in critical hydrogen bonds with kinase active sites, while the phenyl moiety enhances hydrophobic interactions.
Therapeutic Applications
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Inflammatory Diseases: By suppressing NF-κB-mediated cytokine production (e.g., TNF-α, IL-6), it shows promise in rheumatoid arthritis and COPD .
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Oncology: Preclinical models indicate synergy with chemotherapeutic agents (e.g., doxorubicin) in breast and pancreatic cancers .
Chemical Reactivity and Derivatives
Oxidative Dimerization
Under hypochlorite oxidation in dioxane/water, the compound undergoes regio- and stereoselective dimerization to form polyheterocyclic ensembles (e.g., pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones) . This reactivity is solvent-dependent, with ethanol favoring monomer stabilization.
Table 3: Oxidation Products and Yields
| Solvent System | Product | Yield (%) |
|---|---|---|
| Dioxane/H₂O | Dimer (C₃₈H₂₄N₆O₂S₂) | 55 |
| Ethanol | Monomer stabilization | – |
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